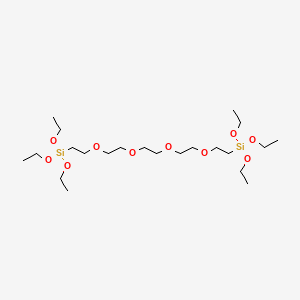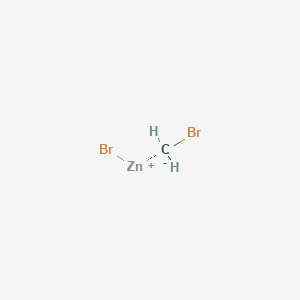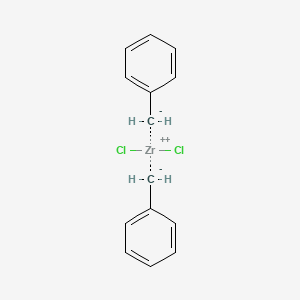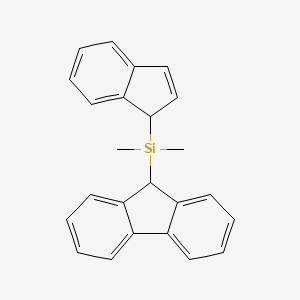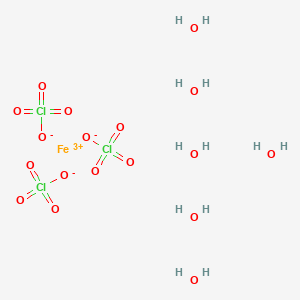
Iron(III) perchlorate hexahydrate, Reagent Grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III) perchlorate hexahydrate, Reagent Grade is a useful research compound. Its molecular formula is Cl3FeH12O18 and its molecular weight is 462.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.843857 g/mol and the complexity rating of the compound is 95.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Raman Spectra Analysis
Iron perchlorate hexahydrate (Fe(ClO4)2·6H2O) has been studied using Raman spectroscopy. This analysis revealed phase transitions at specific temperatures, contributing to our understanding of its structural properties (Chiang et al., 2008).
Reactivity with Ascorbic Acid
The reactivity of iron(III) perchlorate with ascorbic acid was explored, showing that it forms an iron(III)-ascorbate complex. This reaction's kinetics have implications for understanding iron(III) chemistry in various contexts (Xu & Jordan, 1990).
Electrochemical Behavior
The electrochemical behavior of iron in perchlorate media was found to be influenced by the purity of the perchlorate. This finding is crucial for the correct interpretation of electrochemical data in scientific experiments (Ahlberg & Friel, 1990).
Oxidative Deprotonation
Iron(III) salts like perchlorate are effective in the oxidative deprotonation of carbonyl compounds, a reaction that is key in organic synthesis (Citterio et al., 1989).
Extraction-Spectrophotometric Determination
Iron(III) perchlorate forms an ion-association compound useful in spectrophotometric determination, highlighting its potential in analytical chemistry (Pérez-Ruíz et al., 1984).
Hydrolysis Studies
The hydrolysis of iron(III) in aqueous solutions, including its interaction with perchlorate, was studied, providing insights into iron chemistry in different environments (Stefánsson & Seward, 2008).
Solvent Extraction
The solvent extraction of iron(III) in perchlorate solutions was studied, which is significant for separation techniques in inorganic chemistry (Sekine & Tetsuka, 1972).
Perchlorate Reduction
Studies on perchlorate reduction on iron surfaces have implications for environmental remediation and pollution control (Moore et al., 2003).
Properties
IUPAC Name |
iron(3+);triperchlorate;hexahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Fe.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMIMISVJLOUGG-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3FeH12O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







